3-Cyclopropylimidazolidin-4-one is a heterocyclic compound characterized by its unique imidazolidinone structure, which incorporates a cyclopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.
The compound can be synthesized through various chemical methods, often involving cyclization reactions that incorporate cyclopropyl groups into imidazolidinone frameworks. Its relevance in pharmaceuticals is underscored by its presence in patents and literature focusing on new therapeutic agents.
3-Cyclopropylimidazolidin-4-one belongs to the class of imidazolidinones, which are cyclic compounds featuring a five-membered ring containing two nitrogen atoms. This classification highlights its relevance in the study of heterocycles, particularly those with biological significance.
The synthesis of 3-Cyclopropylimidazolidin-4-one can be approached through several methods:
The specific conditions for synthesis often include solvents such as acetic acid or dichloromethane and may require temperature control to optimize yield and purity. Reaction times can vary depending on the method employed, with microwave-assisted techniques significantly reducing synthesis times.
The molecular formula of 3-Cyclopropylimidazolidin-4-one is . The structure features:
3-Cyclopropylimidazolidin-4-one participates in various chemical reactions typical of imidazolidinones:
Reactions are typically conducted under controlled conditions to prevent decomposition or side reactions, especially when sensitive functional groups are present.
The mechanism by which 3-Cyclopropylimidazolidin-4-one exerts its biological effects is not fully elucidated but is believed to involve:
Research into its mechanism is ongoing, with studies focusing on binding affinities and biological assays to determine specific interactions with target proteins.
3-Cyclopropylimidazolidin-4-one has potential applications in:
3-Cyclopropylimidazolidin-4-one represents a structurally distinct subclass of imidazolidinones characterized by a saturated five-membered ring core incorporating two nitrogen atoms at positions 1 and 3, a carbonyl group at position 4, and a cyclopropyl moiety attached to the N-3 nitrogen. This compact bicyclic framework combines the inherent conformational strain of the cyclopropyl group—imparting unique electronic properties and metabolic stability—with the hydrogen-bonding capabilities and polar surface area of the imidazolidinone pharmacophore. The scaffold’s synthetic versatility allows for strategic modifications at the N-1 position, the C-5 carbon, and the C-2 position (via carbonyl/thione exchange), enabling fine-tuning of physicochemical properties and target engagement. Within medicinal chemistry, derivatives of this core have demonstrated diverse biological activities, largely attributable to their ability to mimic peptide bonds or transition states, participate in dipole-dipole interactions, and act as rigid spatial organizers for pharmacophoric elements [4] [5].
The imidazolidin-4-one ring system constitutes a privileged scaffold in drug discovery due to its balanced physicochemical profile (moderate log P, hydrogen-bonding capacity, aqueous solubility) and its proven capacity to interact with diverse biological targets. Its partially reduced character compared to imidazole enhances synthetic flexibility while reducing potential for metabolic oxidation. When incorporated into bioactive molecules, the 3-cyclopropylimidazolidin-4-one scaffold exhibits several advantageous characteristics:
Table 1: Bioactive Derivatives Featuring the 3-Cyclopropylimidazolidin-4-one Core
Compound Structure | Biological Target/Activity | Key Structural Features | Reference |
---|---|---|---|
3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one | Putative kinase modulator | C-5 exocyclic double bond conjugated with thiophene; Thione at C-2 | [6] |
(Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one | Anti-inflammatory screening candidate | Sp² hybridized C-5; Pyrazole heterocycle; Thiocarbonyl | [10] |
3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one | Designed FXR (Farnesoid X Receptor) binder | Spirocyclic architecture at C-5; Extended aliphatic ring | [2] |
These derivatives exemplify strategic modifications: Introduction of exocyclic unsaturation at C-5 (e.g., arylidene groups) extends conjugation, enhancing planar rigidity and enabling π-stacking interactions with aromatic residues in enzyme binding pockets. Thione substitution at C-2 significantly increases hydrogen-bonding potential and polar surface area compared to carbonyl analogs, influencing solubility and target affinity [3] [6] [10]. The spirocyclic derivative illustrates scaffold three-dimensional complexity expansion, accessing novel chemical space for probing deep hydrophobic pockets in nuclear receptors like FXR [2] [5].
The integration of cyclopropyl groups into nitrogen-containing heterocycles evolved significantly over the latter half of the 20th century, driven by recognition of cyclopropane's unique properties. Early synthetic efforts (1980s-1990s) focused on simple N-cyclopropyl imidazoles and pyrazoles, primarily as analogs of agrochemicals or antifungal agents. The imidazolidinone motif emerged later as a focal point due to its peptide-like character and suitability for central nervous system (CNS) targets. Key milestones include:
Table 2: Evolution of Key 3-Cyclopropylimidazolidin-4-one Derivatives
Era | Representative Compound | Synthetic Innovation | Structural Complexity Level |
---|---|---|---|
1980s-1990s | 3-Cyclopropyl-2-methylimidazolidin-4-one (CID 83242027) | N-Alkylation of imidazolidinone precursors | Low (Minimal substitution) |
2000s | 3-Cyclopropyl-2-thioxoimidazolidin-4-one (CAS 832739-37-4) | Thiourea cyclization strategies | Medium (C-2 Thione) |
2000s | 3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one (CAS 832741-02-3) | Spiroannulation at C-5 | High (Spirocycle) |
2010s | 3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one (CAS 663203-83-6) | Knoevenagel condensation or Pd-catalyzed coupling | Very High (Exocyclic conjugation + Sp² C-5) |
2010s | (Z)-3-Cyclopropyl-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxoimidazolidin-4-one (CAS 1001505-26-5) | Multicomponent reactions/Selective C-H activation | Very High (Heteroaryl conjugation) |
This progression highlights a shift from simple N-alkylated derivatives towards sophisticated architectures incorporating spirocycles and planar conjugated extensions. Modern synthetic chemistry enables precise control over stereochemistry, regiochemistry, and electronic properties, facilitating rational design of 3-cyclopropylimidazolidin-4-ones tailored to specific target classes [2] [6] [8].
The biological activity of 3-cyclopropylimidazolidin-4-ones is exquisitely sensitive to the position and nature of substituents on the heterocyclic core. Each position offers distinct opportunities for modulating target interactions:
Table 3: Impact of Key Substituents on Pharmacophoric Features
Position | Common Substituents | Key Physicochemical/Binding Effects | Target Interaction Implications |
---|---|---|---|
N-1 | -H | Strong H-bond donor capability; Lower Log P | Essential for H-bond donation to backbone carbonyls (e.g., in MDM2) |
-CH₃, -CH₂CH₃ | Increased Log P; Enhanced passive diffusion | Improves cell permeability for intracellular targets | |
-CH₂COOH, -CH₂CH₂OH | Increased solubility; Reduced membrane permeability | Optimizes pharmacokinetics for extracellular targets | |
C-2 | >C=O (Carbonyl) | Moderate H-bond acceptor strength; Lower polarizability | Suitable for targets with polar but not metal-rich pockets |
>C=S (Thione) | Strong H-bond acceptor; High polarizability; Metal coordination | Critical for binding metalloenzymes or engaging in bidentate H-bonds | |
C-5 | -H/-CH₃ (sp³) | Flexibility; Conformational variability | Allows adaptation to less rigid binding sites |
Spirocyclic (e.g., cyclohexane) | High three-dimensionality; Defined rigid conformation | Targets with deep, globular hydrophobic pockets (e.g., FXR) | |
=C(Ar) (sp², exocyclic alkene) | Planar rigidity; Extended conjugation; π-system | Enables π-stacking with aromatic protein residues; Targets flat interfaces |
Crystallographic studies and computational modeling reveal that the cyclopropyl group at N-3 often occupies a hydrophobic subpocket, with its orientation critical for optimal van der Waals contacts. Minor deviations (>15° rotation) can drastically reduce binding energy. Furthermore, the cyclopropyl C-H bonds can act as weak hydrogen-bond donors to proximal carbonyl oxygens in the target protein [5] [8]. Hydrogen-bonding patterns are particularly crucial: The N-H at position 1 (if unsubstituted) and the C=O/C=S at position 2 form a bidentate hydrogen-bonding motif capable of mimicking peptide bonds or engaging catalytic dyads. This motif is conserved in high-affinity ligands across diverse target classes, validating the 3-cyclopropylimidazolidin-4-one scaffold as a versatile framework for rational drug design targeting protein-protein interactions and allosteric regulatory sites [4] [5] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: